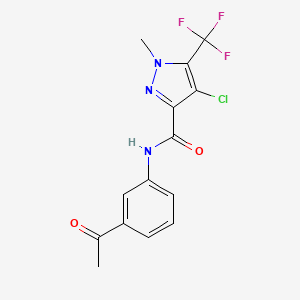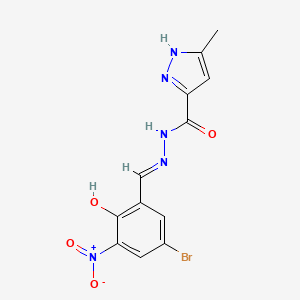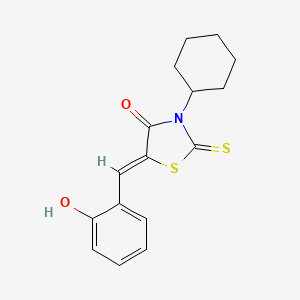![molecular formula C18H21F3N4O B5965281 N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide](/img/structure/B5965281.png)
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide, also known as TFP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. TFP is a proline-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been found to inhibit the activity of various enzymes, including proteases and kinases, by binding to their active sites. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has also been found to modulate the activity of various proteins, including transcription factors and ion channels, by binding to their allosteric sites. The exact mechanism of action of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been found to inhibit the activity of various inflammatory mediators, including cyclooxygenase-2 and nuclear factor-kappa B, and to induce apoptosis in various cancer cell lines. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has also been found to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has several advantages for lab experiments, including its high potency, selectivity, and water solubility. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide also has some limitations, including its high cost and limited availability. Further studies are needed to optimize the synthesis and purification of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide and to develop more efficient methods for its production.
未来方向
There are several future directions for research on N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide, including the development of more potent and selective analogs, the elucidation of its mode of action, and the evaluation of its therapeutic potential in various disease models. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide can also be used as a tool to study protein-protein interactions and enzyme kinetics, and further studies are needed to fully understand its applications in these fields. Additionally, N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide can be used as a building block for the synthesis of various materials, and further studies are needed to explore its potential applications in materials science.
合成方法
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide can be synthesized using various methods, including the one-pot synthesis method, the Suzuki-Miyaura coupling method, and the Buchwald-Hartwig coupling method. The one-pot synthesis method involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with 4,4,4-trifluorobutylamine and proline in the presence of a catalyst. The Suzuki-Miyaura coupling method involves the reaction of 4-bromo-1-(4,4,4-trifluorobutyl)proline with 4-(1H-pyrazol-1-yl)boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig coupling method involves the reaction of 4-bromo-1-(4,4,4-trifluorobutyl)proline with 4-(1H-pyrazol-1-yl)aniline in the presence of a palladium catalyst and a base.
科学研究应用
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been used as a tool to study protein-protein interactions and enzyme kinetics. In materials science, N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been used as a building block for the synthesis of various materials, including polymers and metal-organic frameworks.
属性
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-1-(4,4,4-trifluorobutyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c19-18(20,21)9-2-12-24-11-1-4-16(24)17(26)23-14-5-7-15(8-6-14)25-13-3-10-22-25/h3,5-8,10,13,16H,1-2,4,9,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQJYSUXMFOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(F)(F)F)C(=O)NC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-oxo-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboximidamide](/img/structure/B5965208.png)
![3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine](/img/structure/B5965211.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5965213.png)



![ethyl 5-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5965234.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5965245.png)
![4-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5965255.png)

![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methylphenyl}sulfonyl)piperidine](/img/structure/B5965266.png)
![(dicyclopropylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B5965289.png)
![2-(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-5-fluoro-1H-benzimidazole](/img/structure/B5965302.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5965304.png)